3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide
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Overview
Description
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound known for its unique chemical properties It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the halogenation of a phenacyl bromide precursor. The process includes the introduction of bromine, chlorine, and trifluoromethyl groups through a series of controlled reactions. Common reagents used in these reactions include bromine, chlorine gas, and trifluoromethylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for redox reactions. Addition reactions may involve reagents like hydrogen fluoride or other fluorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the presence of halogen atoms, which can stabilize or destabilize certain intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(11)8(5)9(13,14)15/h1-2H,3H2 |
InChI Key |
MISXCPFMOHQTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)C(F)(F)F)Br)Cl |
Origin of Product |
United States |
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